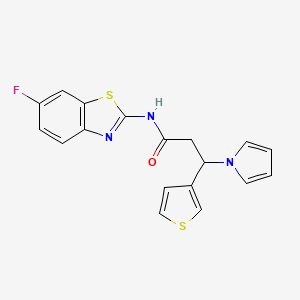![molecular formula C13H13NO3S2 B13370929 1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring system Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the methyl and carbonyl groups. Common reagents used in these reactions include thiophene, methyl iodide, and various carbonylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate: This compound has a similar thiophene ring system but with different substituents, leading to distinct chemical and biological properties.
Indole derivatives: While not structurally identical, indole derivatives share some similarities in their heterocyclic ring systems and are also studied for their diverse biological activities.
Properties
Molecular Formula |
C13H13NO3S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(thiophene-2-carbonylamino)propan-2-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S2/c1-9(17-13(16)11-5-3-7-19-11)8-14-12(15)10-4-2-6-18-10/h2-7,9H,8H2,1H3,(H,14,15) |
InChI Key |
BFBICKZCUVRDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone](/img/structure/B13370858.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370859.png)

![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)

![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B13370917.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)
